molecular formula C29H30N4O2 B11505990 octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11505990
M. Wt: 466.6 g/mol
InChI Key: HXNGFYZLCLPCNU-UHFFFAOYSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, a pyrazolopyrimidine ring, and phenyl groups, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinolizidine core, followed by the formation of the pyrazolopyrimidine ring. The final step involves the introduction of the phenyl groups and the carboxylate moiety. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine derivatives: Compounds with a similar quinolizidine core.

    Pyrazolopyrimidine analogs: Molecules with a pyrazolopyrimidine ring structure.

    Phenyl-substituted compounds: Chemicals with phenyl groups attached to their core structure.

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is unique due to its combination of a quinolizidine core, pyrazolopyrimidine ring, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C29H30N4O2/c34-29(35-20-23-14-9-17-32-16-8-7-15-26(23)32)25-19-28-30-24(21-10-3-1-4-11-21)18-27(33(28)31-25)22-12-5-2-6-13-22/h1-6,10-13,18-19,23,26H,7-9,14-17,20H2

InChI Key

HXNGFYZLCLPCNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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